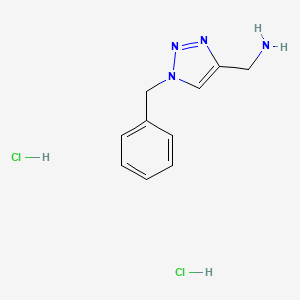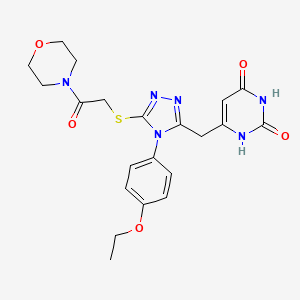![molecular formula C20H22N2O4S B2500667 (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 290839-60-0](/img/structure/B2500667.png)
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is a derivative of tetrahydrobenzo[b]thiophene. This class of compounds has been the subject of research due to their potential therapeutic applications. For instance, derivatives of tetrahydrobenzo[b]thiophene have been studied for their cytotoxic effects against various cancer cell lines, including breast carcinoma . Additionally, the anti-rheumatic potential of similar compounds has been explored, with some showing significant biological activity .
Synthesis Analysis
The synthesis of related tetrahydrobenzo[b]thiophene derivatives typically involves multi-component reactions. For example, the Gewald three-component reaction has been used to generate alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, which can undergo further chemical transformations . The synthesis of these compounds is often confirmed using spectral tools such as UV-Vis, IR, NMR, and sometimes EPR for metal complexes .
Molecular Structure Analysis
The molecular structure of tetrahydrobenzo[b]thiophene derivatives is characterized by the presence of a thiophene ring fused with a tetrahydrobenzene moiety. The addition of various functional groups, such as cyano, acrylamido, and carboxylate groups, can significantly alter the compound's properties and biological activity. Spectral analysis is crucial for confirming the structure of these synthesized compounds .
Chemical Reactions Analysis
Tetrahydrobenzo[b]thiophene derivatives can participate in various chemical reactions. For instance, they can undergo dehydrogenation to form aminobenzo[b]thiophene derivatives . They can also react with metal ions to form complexes, as seen with the synthesis of Co(II), Cu(II), and Zn(II) complexes of a related compound . These reactions can be used to modify the biological activity and solubility of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrobenzo[b]thiophene derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. The biological properties, such as cytotoxicity and anti-rheumatic effects, are also determined by these structural modifications. For example, certain acrylamide derivatives have shown potent cytotoxic activities against breast adenocarcinoma cells , while others have demonstrated significant anti-rheumatic effects in vivo .
Applications De Recherche Scientifique
Spectral Studies and Dipole Moments
The spectral properties of carboxamides, including (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have been extensively studied to understand their behavior in various solvents. These studies reveal that the dipole moments of these molecules in the excited state are higher than in the ground state, indicating significant solvatochromic shifts. Such insights are vital for applications in fluorescence-based sensors and molecular electronics, where solvent interactions profoundly affect performance (Patil et al., 2011).
Antimicrobial and Docking Studies
A series of compounds derived from this carboxamide have been synthesized and evaluated for their antimicrobial properties. The structural modifications aim to enhance biological activity against various pathogens. These studies not only provide valuable insights into the antimicrobial efficacy of these compounds but also involve docking studies to understand their mechanism of action at the molecular level (Talupur et al., 2021).
Anti-Inflammatory and Analgesic Agents
Novel derivatives synthesized from carboxamides, including the one , have shown promising anti-inflammatory and analgesic activities. These compounds have been tested as COX-1/COX-2 inhibitors, providing potential therapeutic options for treating inflammation and pain. The research into these derivatives highlights the chemical versatility and pharmacological potential of carboxamides in developing new drugs (Abu‐Hashem et al., 2020).
Antirheumatic Potential
Studies on the antirheumatic potential of certain carboxamide derivatives have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects. These findings are critical for developing new therapeutic agents for rheumatoid arthritis, showcasing the compound's utility in designing drugs with specific biological activities (Sherif & Hosny, 2014).
Fluorescence Quenching Mechanisms
The fluorescence quenching mechanisms of carboxamides have been explored in various solvents, providing insights into their interaction with quenchers like aniline and carbon tetrachloride. Understanding these mechanisms is essential for applications in fluorescence spectroscopy and the development of fluorescence-based sensors (Patil et al., 2013).
Mécanisme D'action
Target of Action
CHEMBL208800, also known as 2-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE, primarily targets the receptor-type tyrosine-protein kinase FLT3 . FLT3 is a class III receptor tyrosine kinase that regulates hematopoiesis, the process of forming blood cellular components. Mutations in FLT3 are associated with acute myeloid leukemia (AML), making it a significant target in cancer therapy.
Mode of Action
As a general mechanism, small molecules like chembl208800 often interact with their targets by binding to the active site or allosteric sites, thereby modulating the activity of the target protein .
Biochemical Pathways
The interaction of CHEMBL208800 with FLT3 impacts the FLT3 signaling pathway, which plays a crucial role in the proliferation and survival of hematopoietic cells. Alterations in this pathway can lead to uncontrolled cell growth and cancer .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound and its overall pharmacological effect .
Result of Action
The molecular and cellular effects of CHEMBL208800’s action would be dependent on its interaction with FLT3. By modulating the activity of FLT3, it could potentially inhibit the proliferation of cancer cells and induce apoptosis .
Propriétés
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-25-14-9-7-12(11-15(14)26-2)8-10-17(23)22-20-18(19(21)24)13-5-3-4-6-16(13)27-20/h7-11H,3-6H2,1-2H3,(H2,21,24)(H,22,23)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCSUZZTVRYVRO-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500590.png)

![Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate](/img/structure/B2500594.png)
![1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2500595.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2500596.png)
![6-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2500598.png)
![1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2500599.png)


![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500602.png)

